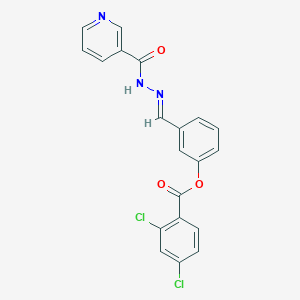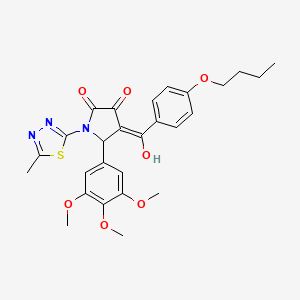![molecular formula C32H31N3O2S2 B12026566 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-56-7](/img/structure/B12026566.png)
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The
(5Z)indicates that there is a double bond (Z configuration) between the fifth and sixth carbon atoms. - The central core consists of a thiazolidin-4-one ring, which contains a sulfur atom.
- Attached to this core are various substituents, including:
- A pyrazole ring (with a methyl group and a butoxy group).
- A phenyl group.
- A methylbenzyl group.
- The
- The compound’s intricate structure suggests potential interesting properties and applications.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. boronic esters are often used as versatile building blocks in organic synthesis.
- Industrial production methods would likely involve multi-step processes, including functional group transformations and cyclization reactions.
Análisis De Reacciones Químicas
- The compound may undergo various reactions:
Oxidation: Oxidative transformations of the thiazolidin-4-one ring or other functional groups.
Reduction: Reduction of the double bond or other carbonyl groups.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligand design.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Potential as a drug candidate due to its diverse structural features.
Industry: Applications in materials science, catalysis, or organic electronics.
Mecanismo De Acción
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways remain speculative at this point.
Comparación Con Compuestos Similares
- Similar compounds are scarce due to its unique structure. you might explore related thiazolidin-4-ones or pyrazole derivatives.
Similar compounds:
Propiedades
Número CAS |
623940-56-7 |
|---|---|
Fórmula molecular |
C32H31N3O2S2 |
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S2/c1-4-5-17-37-28-16-15-25(18-23(28)3)30-26(21-35(33-30)27-9-7-6-8-10-27)19-29-31(36)34(32(38)39-29)20-24-13-11-22(2)12-14-24/h6-16,18-19,21H,4-5,17,20H2,1-3H3/b29-19- |
Clave InChI |
FVEHRPXLURGKAC-CEUNXORHSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12026496.png)

![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
![4-(4-Butoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026511.png)
methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12026514.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12026535.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12026541.png)

![N-Benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12026556.png)



